- Thiosemicarbazone Salicylaldiminato-Palladium(II)-Catalyzed Mizoroki-Heck Reactions, Advanced Synthesis & Catalysis, 2010, 352(10), 1641-1647

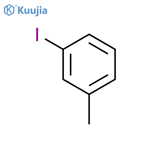

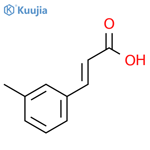

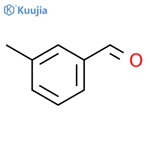

Cas no 95416-56-1 (methyl (E)-3-(3-methylphenyl)prop-2-enoate)

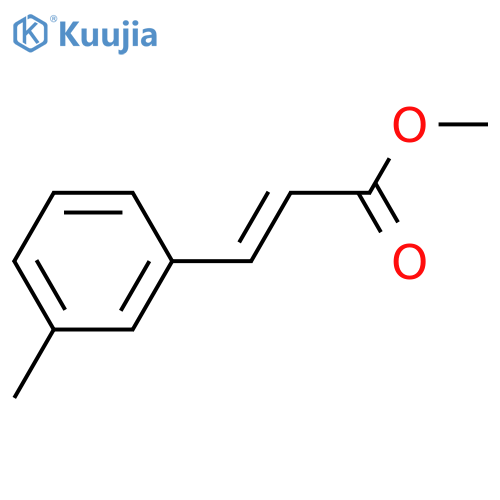

95416-56-1 structure

Product name:methyl (E)-3-(3-methylphenyl)prop-2-enoate

CAS No:95416-56-1

MF:C11H12O2

Molecular Weight:176.211783409119

MDL:MFCD19441320

CID:3470260

PubChem ID:10352211

methyl (E)-3-(3-methylphenyl)prop-2-enoate 化学的及び物理的性質

名前と識別子

-

- METHYL 3-M-TOLYLACRYLATE

- (E)-methyl 3-methylcinnamate

- Ozagrel Impurity 41

- 2-Propenoic acid, 3-(3-methylphenyl)-, methyl ester, (2E)-

- (2E)-3-(3-Methylphenyl)-2-propenoic acid, methyl ester

- 2-Propenoic acid, 3-(3-methylphenyl)-, methyl ester, (E)- (ZCI)

- Methyl (2E)-3-(3-methylphenyl)-2-propenoate (ACI)

- Methyl (E)-3-(3-tolyl)acrylate

- Methyl (E)-3-(m-tolyl)acrylate

- Methyl (E)-3-m-tolylacrylate

- Methyl (E)-m-methylcinnamate

- methyl (2E)-3-(3-methylphenyl)prop-2-enoate

- Z24506079

- Methyl 3-(m-tolyl)acrylate

- SCHEMBL4084338

- methyl (2E)-3-(m-tolyl)prop-2-enoate

- MFCD19441320

- CS-0046959

- SCHEMBL2614742

- WNPZREZPHDCWRC-VOTSOKGWSA-N

- W11679

- EN300-364979

- BS-33348

- Methyl (E)-3-(3-methylphenyl)prop-2-enoate

- Methyl (E)-3-(m-tolyl)prop-2-enoate

- VDA41656

- EN300-129706

- 95416-56-1

- (E)-Methyl 3-(m-tolyl)acrylate

- AKOS017260103

- (2e)-3-(3-methylphenyl)-2-propenoicacid,methylester

- methyl (E)-3-(3-methylphenyl)prop-2-enoate

-

- MDL: MFCD19441320

- インチ: 1S/C11H12O2/c1-9-4-3-5-10(8-9)6-7-11(12)13-2/h3-8H,1-2H3/b7-6+

- InChIKey: WNPZREZPHDCWRC-VOTSOKGWSA-N

- SMILES: C(/C1C=CC=C(C)C=1)=C\C(=O)OC

計算された属性

- 精确分子量: 176.083729621g/mol

- 同位素质量: 176.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 13

- 回転可能化学結合数: 3

- 複雑さ: 196

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- XLogP3: 3

- トポロジー分子極性表面積: 26.3Ų

methyl (E)-3-(3-methylphenyl)prop-2-enoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D772605-10g |

2-Propenoic acid, 3-(3-methylphenyl)-, methyl ester, (2E)- |

95416-56-1 | 95% | 10g |

$1475 | 2024-06-06 | |

| eNovation Chemicals LLC | D772605-250mg |

2-Propenoic acid, 3-(3-methylphenyl)-, methyl ester, (2E)- |

95416-56-1 | 95% | 250mg |

$180 | 2024-06-06 | |

| abcr | AB462461-1 g |

(E)-Methyl 3-(m-tolyl)acrylate |

95416-56-1 | 1g |

€246.00 | 2023-04-21 | ||

| eNovation Chemicals LLC | D772605-5g |

2-Propenoic acid, 3-(3-methylphenyl)-, methyl ester, (2E)- |

95416-56-1 | 95% | 5g |

$775 | 2024-06-06 | |

| Enamine | EN300-364979-1.0g |

methyl (2E)-3-(3-methylphenyl)prop-2-enoate |

95416-56-1 | 95% | 1g |

$157.0 | 2023-06-04 | |

| Enamine | EN300-364979-0.5g |

methyl (2E)-3-(3-methylphenyl)prop-2-enoate |

95416-56-1 | 95% | 0.5g |

$123.0 | 2023-06-04 | |

| Enamine | EN300-364979-100mg |

methyl (2E)-3-(3-methylphenyl)prop-2-enoate |

95416-56-1 | 95.0% | 100mg |

$55.0 | 2023-09-30 | |

| 1PlusChem | 1P00IJI1-2g |

2-Propenoic acid, 3-(3-methylphenyl)-, methyl ester, (2E)- |

95416-56-1 | 95% | 2g |

$435.00 | 2024-04-19 | |

| Aaron | AR00IJQD-500mg |

2-Propenoic acid, 3-(3-methylphenyl)-, methyl ester, (2E)- |

95416-56-1 | 95% | 500mg |

$233.00 | 2024-07-18 | |

| abcr | AB462461-1g |

(E)-Methyl 3-(m-tolyl)acrylate; . |

95416-56-1 | 1g |

€246.00 | 2025-02-21 |

methyl (E)-3-(3-methylphenyl)prop-2-enoate 合成方法

Synthetic Circuit 1

Reaction Conditions

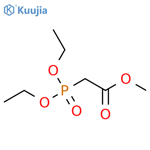

1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-[2-[[2-(Hydroxy-κO)-3-methoxyphenyl]methylene]hydrazinecarbothioamidato… Solvents: Dimethylformamide ; rt; 16 h, 110 °C

Reference

Synthetic Circuit 2

Reaction Conditions

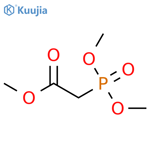

1.1 Solvents: Diethyl ether , Methanol ; rt; 15 min, rt

1.2 Reagents: Acetic acid ; rt

1.2 Reagents: Acetic acid ; rt

Reference

- The Catalytic Asymmetric Mukaiyama-Michael Reaction of Silyl Ketene Acetals with α,β-Unsaturated Methyl Esters, Angewandte Chemie, 2018, 57(9), 2464-2468

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Triethylamine Catalysts: Palladium (complex with diphenylphosphine-containing FDU-mesopolymer) Solvents: Dimethylformamide ; 3 h, 100 °C

Reference

- Mesostructured polymer-supported diphenylphosphine-palladium complex: An efficient and recyclable catalyst for Heck reactions, Catalysis Communications, 2009, 10(7), 1099-1102

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Triethylamine Catalysts: Palladium (polystyrene-supported) Solvents: Dimethylformamide , Toluene , Water ; 20 h, 100 °C

Reference

- Reusable polystyrene-supported Pd catalyst for Mizoroki-Heck reactions with extremely low amounts of supported Pd, Organic & Biomolecular Chemistry, 2010, 8(21), 4834-4836

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: Triethylamine Catalysts: Poly(methyl acrylate) (Pd(II) complex grafted cellulose) Solvents: Dimethylformamide ; 5 h, 130 °C

Reference

- Poly(hydroxamic acid) palladium catalyst for heck reactions and its application in the synthesis of Ozagrel, Journal of Catalysis, 2017, 350, 103-110

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Diisopropylethylamine Catalysts: Palladium (dibenzylideneacetone-containing complexes with diphenylhosphine-functionalized chloromethylated polystyrene) Solvents: Dimethylformamide , Toluene , Water ; 20 h, 100 °C; 100 °C → rt

Reference

- Mizoroki-Heck reactions of methyl acrylate in presence of a palladated rasta resin, Tetrahedron Letters, 2013, 54(32), 4207-4209

Synthetic Circuit 7

Reaction Conditions

1.1 Reagents: Oxygen Catalysts: Potassium bromide Solvents: Dimethylformamide ; 12 h, 130 °C

Reference

- A practical, chemoselective approach to O-methylation of carboxylic acids with dimethyl malonate, Tetrahedron, 2015, 71(48), 9067-9072

Synthetic Circuit 8

Reaction Conditions

1.1 Reagents: Triethylamine Catalysts: Cerium palladium oxide (Ce0.91Pd0.09O2) (oxygen-deficient) Solvents: Dimethylformamide ; 3 h, 130 °C

Reference

- Pd0.09Ce0.91O2-δ: A sustainable ionic solid-solution precatalyst for heterogeneous, ligand free Heck coupling reactions, Molecular Catalysis, 2017, 443, 60-68

Synthetic Circuit 9

Reaction Conditions

1.1 Catalysts: Palladium Solvents: Ethanol ; 24 h, 25 °C

Reference

- Mizoroki-Heck coupling reactions of arenediazonium tetrafluoroborate salts catalyzed by aluminum hydroxide-supported palladium nanoparticles, Applied Catalysis, 2013, 462, 462-463

Synthetic Circuit 10

Reaction Conditions

1.1 Reagents: Triethylamine Catalysts: Palladium (diarylphosphinopolystyrene-supported) , Chlorobis(3-methylphenyl)phosphine (reaction products with Merrifield resin, palladium complex) Solvents: Acetonitrile ; 20 h, 80 °C

Reference

- Development of efficient and reusable diarylphosphinopolystyrene-supported palladium catalysts for C-C bond forming cross-coupling reactions, Advanced Synthesis & Catalysis, 2007, 349(7), 1150-1158

Synthetic Circuit 11

Reaction Conditions

1.1 Reagents: Sodium bicarbonate Catalysts: Ferric chloride hexahydrate , 6,6′-Dimethyl[1,1′-biphenyl]-2,2′-diamine Solvents: Dimethylformamide ; 24 h, 135 °C

Reference

- Iron-catalysed Mizoroki-Heck reaction using 2,2'-diamino-6,6'-dimethylbiphenyl as the ligand, Journal of Chemical Research, 2010, 34(12), 714-716

Synthetic Circuit 12

Reaction Conditions

1.1 Reagents: Potassium hydroxide Catalysts: Palladium Solvents: Dimethylformamide , Water ; 2 h, 50 °C

Reference

- Regioselective Heck reaction catalyzed by Pd nanoparticles immobilized on DNA-modified MWCNTs, RSC Advances, 2016, 6(64), 59124-59130

Synthetic Circuit 13

Reaction Conditions

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C

1.2 Solvents: Tetrahydrofuran ; rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Solvents: Tetrahydrofuran ; rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Reference

- Highly Regio- and Enantioselective Hydrogenation of Conjugated α-Substituted Dienoic Acids, Organic Letters, 2020, 22(8), 3149-3154

Synthetic Circuit 14

Reaction Conditions

1.1 Reagents: Cesium carbonate Catalysts: Palladium chloride , 2304879-10-3 Solvents: Dimethylformamide ; 30 min, 90 °C

1.2 3.5 h, 125 °C

1.2 3.5 h, 125 °C

Reference

- Bis(imidazolium) chloride based on 1,2-phenylenediamine as efficient ligand precursor for palladium-catalyzed Mizoroki-Heck cross-coupling reaction, Journal of Organometallic Chemistry, 2019, 888, 24-28

Synthetic Circuit 15

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 30 min, rt; rt → -78 °C

1.2 -78 °C; -78 °C → rt; overnight, rt

1.2 -78 °C; -78 °C → rt; overnight, rt

Reference

- Oxoammonium-Mediated Allylsilane-Ether Coupling Reaction, European Journal of Organic Chemistry, 2021, 2021(15), 2162-2168

Synthetic Circuit 16

Reaction Conditions

1.1 Reagents: Triethylamine Catalysts: Palladium (supported on sulfur-terminated gallium arsenide plate) Solvents: Acetonitrile ; 12 h, 100 °C; 100 °C → rt

Reference

- Development of a method for preparing a highly reactive and stable, recyclable and environmentally benign organopalladium catalyst supported on sulfur-terminated gallium arsenide(001): a three-component catalyst, {Pd}-S-GaAs(001), and its properties, Advanced Synthesis & Catalysis, 2006, 348(9), 1063-1070

Synthetic Circuit 17

Reaction Conditions

1.1 Catalysts: Benzenemethanamine, N,N-dibutyl-4-ethenyl-, polymer with ethenylbenzene and (4-e… (palladium complexes) Solvents: Dimethylformamide ; 20 h, 100 °C

Reference

- A bifunctional palladated rasta resin for Mizoroki-Heck reactions, Tetrahedron Letters, 2014, 55(31), 4331-4333

Synthetic Circuit 18

Reaction Conditions

1.1 Reagents: Triethylamine Catalysts: Palladium, di-μ-chlorobis[2-[[(1,2-dihydro-2-methyl-1-oxo-4-phthalazinyl)methylh… Solvents: Dimethylformamide ; 100 °C

Reference

- Ferrocenyl-palladium complexes in cross-coupling reactions: a comparative study, Tetrahedron, 2005, 61(41), 9767-9774

Synthetic Circuit 19

Reaction Conditions

1.1 Reagents: Triethylamine Catalysts: Palladium, dichloro[2-(diphenylphosphino-κP)-N,N-dimethyl-1H-pyrrol-1-amine-κNN1… Solvents: Dimethylformamide ; 1 h, reflux

Reference

- Synthesis of [N,P] ligands based on pyrrole. Application to the total synthesis of arnottin I, Tetrahedron, 2014, 70(7), 1422-1430

Synthetic Circuit 20

Reaction Conditions

1.1 Reagents: Sodium acetate , Silver trifluoroacetate Catalysts: Palladium chloride Solvents: Acetonitrile ; 24 h, 60 °C

Reference

- Pd(II)-catalyzed oxidative Heck-type reaction of triarylphosphines with alkenes via carbon-phosphorus bond cleavage, Tetrahedron, 2013, 69(9), 2102-2106

methyl (E)-3-(3-methylphenyl)prop-2-enoate Raw materials

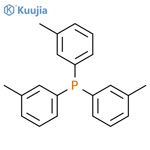

- Tri-m-tolylphosphine

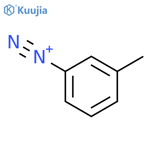

- Benzenediazonium, 3-methyl-

- Borate(1-),tetrafluoro-

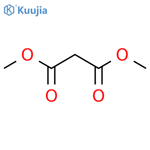

- Dimethyl malonate

- m-Tolualdehyde

- 3-Iodotoluene

- methyl 2-(dimethoxyphosphoryl)acetate

- 3-Methylcinnamic acid

- Methyl diethylphosphonoacetate

methyl (E)-3-(3-methylphenyl)prop-2-enoate Preparation Products

methyl (E)-3-(3-methylphenyl)prop-2-enoate 関連文献

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

3. Back matter

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

95416-56-1 (methyl (E)-3-(3-methylphenyl)prop-2-enoate) Related Products

- 479079-15-7(tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate)

- 1803884-25-4(2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole)

- 518048-05-0(Raltegravir)

- 1803571-41-6(1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride)

- 1888617-50-2(2-Amino-2-(4-(sec-butyl)phenyl)acetamide)

- 885267-15-2(3-(3-bromophenyl)cyclobutan-1-one)

- 1058184-84-1(2-methoxy-4,5-dimethyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)

- 443973-35-1((5E)-5-(2-ethoxyphenyl)methylidene-2-4-(2-nitrophenyl)piperazin-1-yl-4,5-dihydro-1,3-thiazol-4-one)

- 2228335-26-8(methyl 3-hydroxy-3-(2,3,6-trifluorophenyl)propanoate)

- 1803604-64-9(propan-2-yl 4-hydroxy-2,2-dimethylbutanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95416-56-1)methyl (E)-3-(3-methylphenyl)prop-2-enoate

Purity:99%

はかる:5g

Price ($):503.0